1-Ethylpyrrolo[1,2-a]pyrazine
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Overview
Description
1-Ethylpyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylpyrrolo[1,2-a]pyrazine can be synthesized through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . One common synthetic route involves the formation of a domino imine, followed by intramolecular annulation and a Ugi-azide reaction . Another method includes the oxidative ring-opening process of 1H-pyrrolo[1,2-a]pyrazine derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis of heterocyclic compounds apply. These typically involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Ethylpyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
1-Ethylpyrrolo[1,2-a]pyrazine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The exact mechanism of action of 1-Ethylpyrrolo[1,2-a]pyrazine is not fully understood. it is believed to exert its effects by interacting with various molecular targets and pathways. For instance, its antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting key enzymes required for bacterial growth . Its antitumor activity could be linked to the inhibition of specific kinases involved in cell proliferation .
Comparison with Similar Compounds
5H-Pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
1-Phenylpyrrolo[1,2-a]pyrazine: Exhibits selective formylation at the α-position of the pyrrole ring.
1-(2-Thienyl)pyrrolo[1,2-a]pyrazine: Similar to 1-Phenylpyrrolo[1,2-a]pyrazine in its formylation behavior.
Uniqueness: 1-Ethylpyrrolo[1,2-a]pyrazine stands out due to its unique combination of biological activities, including antimicrobial, antiviral, and antitumor properties. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic chemistry .
Properties
CAS No. |
106100-41-8 |
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Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
1-ethylpyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C9H10N2/c1-2-8-9-4-3-6-11(9)7-5-10-8/h3-7H,2H2,1H3 |
InChI Key |
CAWIRFPUNOIABS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN2C1=CC=C2 |
Origin of Product |
United States |
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